molecular formula C17H26O B13731949 4-Methylidene-1-phenyldecan-3-ol CAS No. 187821-45-0

4-Methylidene-1-phenyldecan-3-ol

Cat. No.: B13731949
CAS No.: 187821-45-0
M. Wt: 246.4 g/mol
InChI Key: BHKZYWJCRNCEFL-UHFFFAOYSA-N
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Description

4-Methylidene-1-phenyldecan-3-ol is a chemical compound known for its unique structure and properties It is characterized by a phenyl group attached to a decanol backbone with a methylidene group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-1-phenyldecan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of palladium-catalyzed allylation cyclization reactions. These reactions are known for their efficiency in constructing complex molecular structures with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-1-phenyldecan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-Methylidene-1-phenyldecan-3-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Methylidene-1-phenyldecan-3-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-5-methylidene-1,3-dioxolan-2-one
  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

4-Methylidene-1-phenyldecan-3-ol is unique due to its specific structural features, such as the presence of a phenyl group and a methylidene group on a decanol backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

187821-45-0

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

4-methylidene-1-phenyldecan-3-ol

InChI

InChI=1S/C17H26O/c1-3-4-5-7-10-15(2)17(18)14-13-16-11-8-6-9-12-16/h6,8-9,11-12,17-18H,2-5,7,10,13-14H2,1H3

InChI Key

BHKZYWJCRNCEFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)C(CCC1=CC=CC=C1)O

Origin of Product

United States

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